molecular formula C22H12N2O B401729 14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one CAS No. 6829-22-7

14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one

Cat. No. B401729
CAS RN: 6829-22-7
M. Wt: 320.3g/mol
InChI Key: NIDFGXDXQKPZMA-UHFFFAOYSA-N
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Description

14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one, also known as Macrolex Rot E2G, is a chemical compound with the CAS number 6829-22-7 . It has been investigated in various tests such as the Ames test .


Molecular Structure Analysis

The molecular formula of this compound is C22H12N2O . It has a molecular weight of 320.344 g/mol .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the search results .

Scientific Research Applications

Organic Semiconductors

14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one derivatives, specifically dialkyl-14H-benzo[4,5]isoquino[2,3-a]perimidin-14-one-3,4,10,11-tetracarboxylic diimides, are notable for their application in organic semiconductors. These compounds exhibit exceptional electron-transporting properties, making them suitable for use in organic optoelectronic devices like organic light-emitting diodes, organic photovoltaic cells, and organic field-effect transistors. The core of these derivatives, due to its larger π-conjugated system and strong electron-withdrawing ability, is especially promising for developing high-performance n-type materials in these applications (Zhu et al., 2012).

Electrochemical and Spectroelectrochemical Studies

The reactivity of perimidine derivatives, including this compound, has been explored in the context of forming multidimensional macromolecules. These compounds exhibit potential in the formation of π-dimeric states, which is significant for the development of cross-linked conducting polymers. The studies include electrochemical and spectroelectrochemical analyses, providing insights into their potential applications in advanced material science (Czichy et al., 2021).

Synthesis and Cytotoxic Activity

A series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, including compounds related to this compound, have been synthesized and studied for their cytotoxic activity. These compounds, particularly those with cationic side chains, have shown potential in anticancer research, exhibiting cytotoxicity against various cancer cell lines (Bu et al., 2001).

Transition Metal Complexes and Biological Activities

1H-perimidine derivatives, including this compound variants, have been synthesized into complexes with transition metals like Copper, Silver, Cobalt, and Ruthenium. These complexes were evaluated for their antimicrobial, analgesic, and anti-inflammatory activities, demonstrating significant biological potential in medical and pharmaceutical research (Bassyouni et al., 2012).

Monoamine Oxidase Inhibition

Perimidinone derivatives of this compound have been investigated for their monoamine oxidase inhibitory activities. These compounds have shown significant potential in the treatment of depression and movement-related disorders due to their selective inhibition of MAO isoforms (Bacho et al., 2016).

Mechanism of Action

The mechanism of action for 14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one is not explicitly mentioned in the search results .

Safety and Hazards

14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one may cause an allergic skin reaction and serious eye irritation . It’s advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Future Directions

The future directions for the use and study of 14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one are not specified in the search results .

properties

IUPAC Name

2,14-diazahexacyclo[13.7.1.14,8.02,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,13,15,17,19(23),20-undecaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O/c25-22-16-10-2-6-13-5-1-9-15(19(13)16)21-23-17-11-3-7-14-8-4-12-18(20(14)17)24(21)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDFGXDXQKPZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=CC=CC6=C5C(=CC=C6)N4C(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064482
Record name 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6829-22-7
Record name Solvent Red 179
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6829-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Red 179
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14H-benz[4,5]isoquino[2,1-a]perimidin-14-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.185
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Synthesis routes and methods

Procedure details

250 g of phenol are melted at about 60° C. 47.4 g of 1,8-diaminonaphthalene and 59.4 g of 1,8-naphthalic acid anhydride are introduced, while passing over nitrogen, and the mixture is heated to 150° C. in the course of 1 hour and kept at this temperature for 2 hours. The reaction mixture is cooled to 80° C., 120 ml of methanol are added at a temperature of 80° to 65° C. in the course of 30 minutes, and the mixture is cooled to room temperature and filtered with suction. After the residue has been washed with 240 ml of methanol and dried at 150° C., 88.8 g of the stated dyestuff are obtained in a very good quality.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
47.4 g
Type
reactant
Reaction Step Two
Quantity
59.4 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14h-Benz[4,5]isoquino[2,1-a]perimidin-14-one
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Reactant of Route 5
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Reactant of Route 6
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